![molecular formula C13H23NO2Si B6317571 (1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol CAS No. 263718-48-5](/img/structure/B6317571.png)

(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

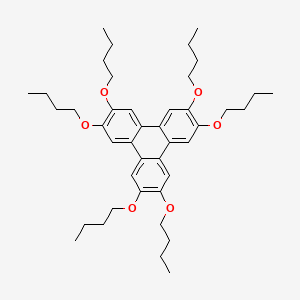

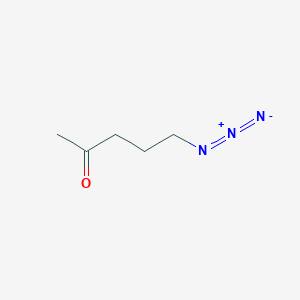

(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol, also known as tert-Butyldimethylsilyloxy-2-pyridylethanol (TBDMSOP), is a silyl ether compound that is used in organic synthesis. It is an important reagent in the synthesis of various organic compounds, and its application has been studied in several scientific fields, such as biochemistry and physiology.

Wirkmechanismus

TBDMSOP acts as a nucleophile in organic reactions, meaning that it can react with electrophiles to form a new bond. In the case of the Williamson ether synthesis, the alkyl halide acts as the electrophile, and the alkoxide acts as the nucleophile. The reaction proceeds through a series of steps, including the formation of a carbocation intermediate, followed by the nucleophilic attack of the alkoxide on the carbocation, and finally the elimination of a proton to form the ether product.

Biochemical and Physiological Effects

TBDMSOP has been studied for its potential biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, which can have a variety of effects, including increased alertness, improved memory, and improved cognitive function. In addition, TBDMSOP has been found to have anti-inflammatory and antioxidant properties, which could be beneficial for a variety of medical conditions.

Vorteile Und Einschränkungen Für Laborexperimente

TBDMSOP has several advantages for use in laboratory experiments. It is a stable compound, which makes it suitable for use in a wide range of organic reactions. It is also a relatively inexpensive reagent, which makes it an attractive option for researchers on a budget. However, there are some limitations to its use in laboratory experiments. It is a relatively toxic compound, and it can cause irritation to the skin and eyes. In addition, it is a volatile compound, which can make it difficult to handle in certain laboratory environments.

Zukünftige Richtungen

TBDMSOP has a wide range of potential applications in scientific research. It could be used to synthesize a variety of organic compounds, such as peptides and proteins. It could also be used as a catalyst for a variety of organic reactions. In addition, its potential biochemical and physiological effects could be further studied, as it has been found to have anti-inflammatory and antioxidant properties. Finally, its potential use as a drug delivery system could be explored, as it has been found to be an effective inhibitor of the enzyme acetylcholinesterase.

Synthesemethoden

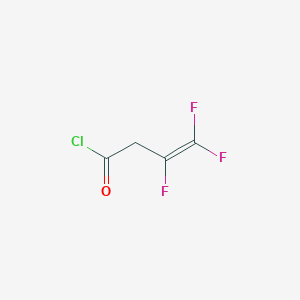

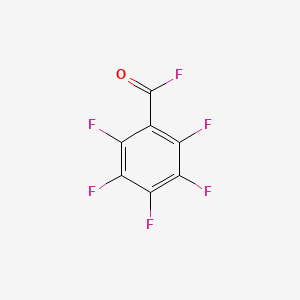

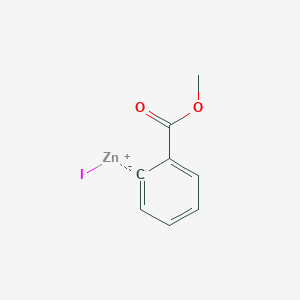

TBDMSOP can be synthesized by a method known as the Williamson ether synthesis. This method involves the reaction of an alkyl halide with an alkoxide to form an ether. In the case of TBDMSOP, the alkyl halide is tert-butyl bromide, and the alkoxide is 2-pyridylmethanol. The reaction is shown below:

[Alkyl Halide] + [Alkoxide] → [Ether]

t-BuBr + 2-Pyridylmethanol → (1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol

Wissenschaftliche Forschungsanwendungen

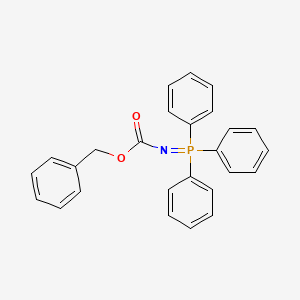

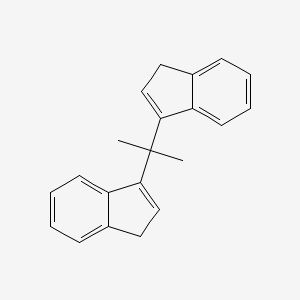

TBDMSOP has been studied extensively in scientific research. It has been used to synthesize various organic compounds, such as aldehydes and ketones. It has also been used as a catalyst for a wide range of organic reactions, such as the Wittig reaction, the Mukaiyama aldol reaction, and the aza-Wittig reaction. In addition, TBDMSOP has been used to synthesize peptides and proteins, and it has been used to study the structure and function of proteins.

Eigenschaften

IUPAC Name |

(1R)-2-[tert-butyl(dimethyl)silyl]oxy-1-pyridin-2-ylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-10-12(15)11-8-6-7-9-14-11/h6-9,12,15H,10H2,1-5H3/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYRJYLECFRJPO-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C1=CC=CC=N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H](C1=CC=CC=N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.